

2-Chloro-4-fluorophenylhydrazine hydrochloride material safety data sheet (MSDS)

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Compound of Interest

Compound Name: 2-Chloro-4-fluorophenylhydrazine
hydrochloride

Cat. No.: B151097

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An In-depth Technical Guide to 2-Chloro-4-fluorophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, experimental protocols, and potential biological significance of **2-Chloro-4-fluorophenylhydrazine hydrochloride** (CAS No. 497959-29-2). This document is intended to be a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and drug discovery.

Material Identification and Properties

2-Chloro-4-fluorophenylhydrazine hydrochloride is a substituted phenylhydrazine derivative. The presence of halogen atoms, specifically chlorine and fluorine, on the phenyl ring significantly influences its chemical reactivity and biological activity.

Table 1: Chemical and Physical Properties[1][2][3]

Property	Value
Chemical Name	2-Chloro-4-fluorophenylhydrazine hydrochloride
Synonym(s)	1-(2-chloro-4-fluorophenyl)hydrazine hydrochloride, 2-Chloro-4-fluoro-1-hydrazinobenzene hydrochloride
CAS Number	497959-29-2
Molecular Formula	C ₆ H ₆ ClFN ₂ · HCl
Molecular Weight	197.04 g/mol [1]
Physical Form	White to yellow powder or crystals
Purity	Typically ≥98%
Storage Temperature	Refrigerator (2-8°C), under inert gas (Nitrogen or Argon)[3]

Safety and Hazard Information

As with any chemical reagent, proper handling and storage of **2-Chloro-4-fluorophenylhydrazine hydrochloride** are crucial to ensure laboratory safety. The compound is classified as hazardous, and the following information is derived from available safety data sheets.

Table 2: Hazard Identification[1]

Hazard Class	Hazard Statement
Acute Toxicity, Oral	H302: Harmful if swallowed
Skin Corrosion/Irritation	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	H319: Causes serious eye irritation
Acute Toxicity, Inhalation	H332: Harmful if inhaled
Specific target organ toxicity — Single exposure (Respiratory tract irritation)	H335: May cause respiratory irritation

Pictogram:

 alt text

Signal Word: Warning[1]

Precautionary Statements:[1]

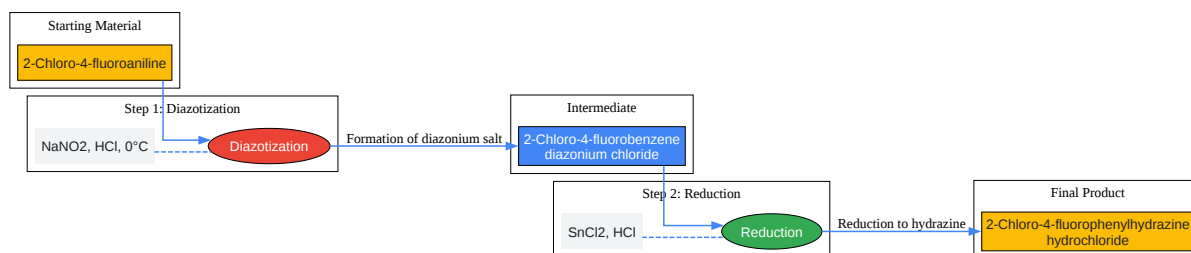
- P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

2-Chloro-4-fluorophenylhydrazine hydrochloride is a key intermediate in various organic syntheses, most notably the Fischer indole synthesis.

Synthesis of 2-Chloro-4-fluorophenylhydrazine Hydrochloride

A general method for the synthesis of substituted phenylhydrazine hydrochlorides involves the diazotization of the corresponding aniline, followed by reduction.



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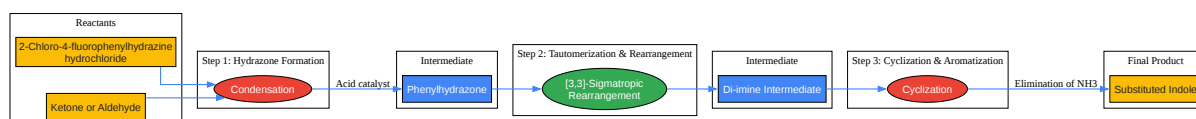
Caption: General workflow for the synthesis of **2-Chloro-4-fluorophenylhydrazine hydrochloride**.

Methodology:

- **Diazotization:** 2-Chloro-4-fluoroaniline is dissolved in hydrochloric acid and cooled to 0°C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
- **Reduction:** The freshly prepared diazonium salt solution is then treated with a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid. The reaction mixture is typically stirred for several hours to ensure complete reduction to the hydrazine.
- **Isolation:** The resulting **2-Chloro-4-fluorophenylhydrazine hydrochloride** precipitates from the solution and can be isolated by filtration, followed by washing with a cold solvent and drying.

Fischer Indole Synthesis

This is a classic and versatile method for synthesizing indoles from a phenylhydrazine and a ketone or aldehyde in an acidic medium.[4]



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Caption: Key steps in the Fischer indole synthesis.

General Protocol:

- **Hydrazone Formation:** Equimolar amounts of **2-Chloro-4-fluorophenylhydrazine hydrochloride** and the desired ketone or aldehyde are dissolved in a suitable solvent, such as ethanol or acetic acid. A catalytic amount of acid (if not already present from the hydrochloride salt) is added, and the mixture is stirred, often with heating, to form the phenylhydrazone intermediate.
- **Indolization:** The reaction mixture is then heated, sometimes with a stronger acid catalyst like polyphosphoric acid or zinc chloride, to induce the [5][5]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the final indole product.
- **Work-up and Purification:** The reaction is cooled and quenched, typically with water or a basic solution. The crude indole is then extracted with an organic solvent. Purification is usually achieved by recrystallization or column chromatography.

Biological Activity and Mechanism of Action

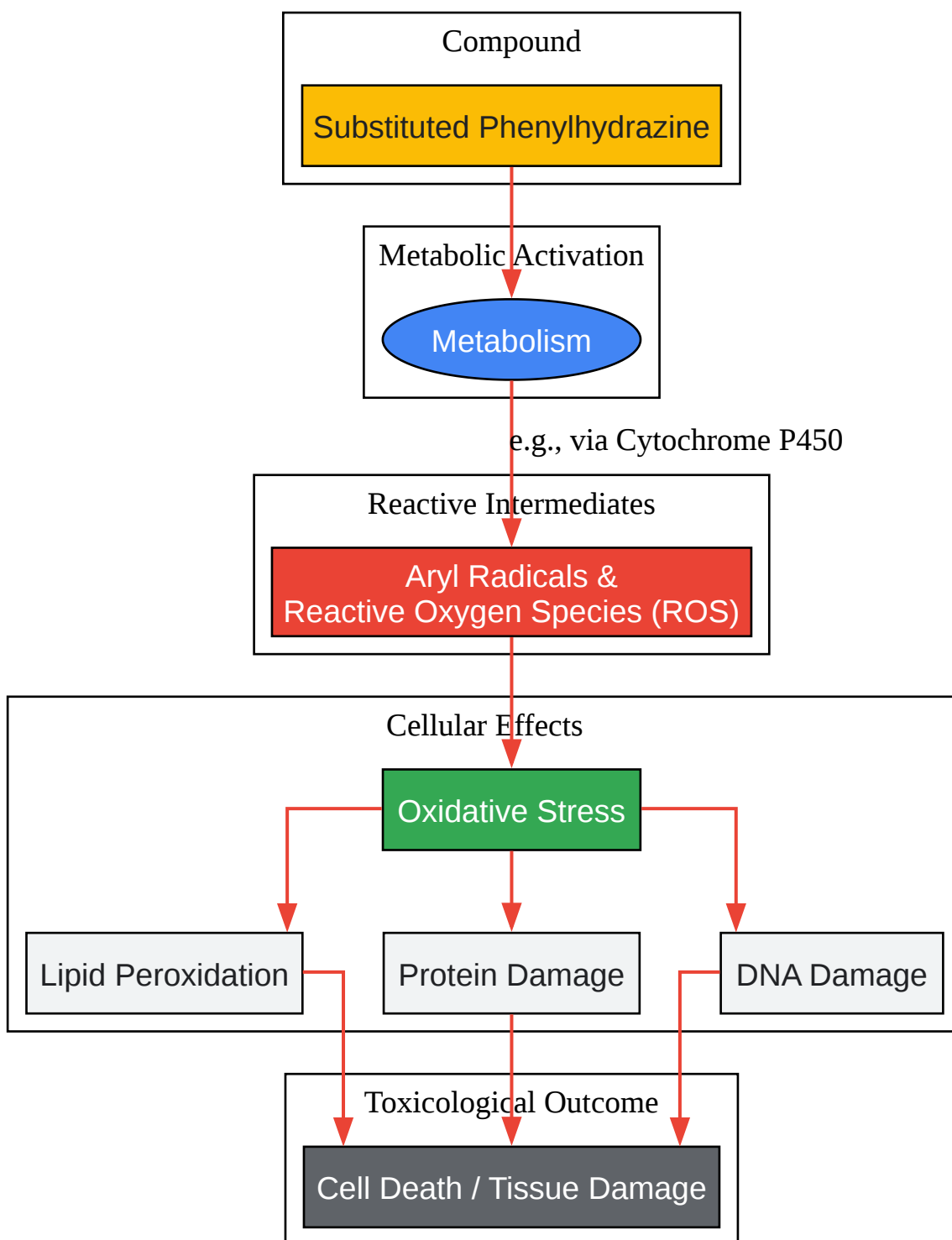
While specific toxicological data for **2-Chloro-4-fluorophenylhydrazine hydrochloride** is not readily available in public literature, the biological activities of substituted phenylhydrazines have been a subject of study.

Potential Biological Activities

- **Antifungal Properties:** Studies on N'-phenylhydrazides, which can be synthesized from phenylhydrazine derivatives, have shown promising antifungal activity against various strains of *Candida albicans*, including fluconazole-resistant strains. The presence of halogen atoms on the phenyl ring has been observed to influence the antifungal potency.^{[6][7]}
- **Enzyme Inhibition:** Substituted hydrazines are known to act as inhibitors of enzymes such as monoamine oxidase (MAO).^[8] The nature and position of the substituents on the phenyl ring play a critical role in the inhibitory activity.

General Mechanism of Toxicity for Phenylhydrazines

The toxicity of phenylhydrazine and its derivatives is often linked to their ability to induce oxidative stress. The proposed mechanism involves the generation of reactive oxygen species (ROS) and free radicals.



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Caption: Proposed mechanism of toxicity for substituted phenylhydrazines.

The biotransformation of phenylhydrazine derivatives, potentially catalyzed by enzymes like cytochrome P450, can lead to the formation of aryl radicals and reactive oxygen species.[9] These highly reactive species can then interact with cellular macromolecules, leading to:

- Lipid Peroxidation: Damage to cell membranes.
- Protein Damage: Alteration of enzyme function and structural proteins.
- DNA Damage: Potential for mutagenicity and carcinogenicity.

This cascade of events contributes to the overall hematotoxicity and other toxic effects observed with some phenylhydrazine compounds.[10][11] The specific halogen substituents on **2-Chloro-4-fluorophenylhydrazine hydrochloride** will modulate its metabolic activation and the reactivity of any resulting intermediates.

Conclusion

2-Chloro-4-fluorophenylhydrazine hydrochloride is a valuable synthetic intermediate with significant potential in the development of novel bioactive molecules, particularly indole derivatives. Its handling requires adherence to strict safety protocols due to its inherent hazards. Further research into its specific toxicological profile and the biological activities of its derivatives is warranted to fully elucidate its potential applications in drug discovery and development. This guide serves as a foundational resource for researchers working with this compound, providing essential safety information and a framework for its synthetic utilization.

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